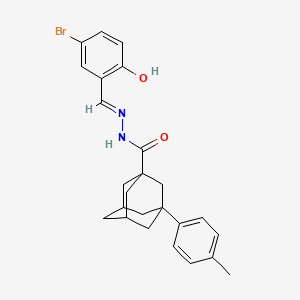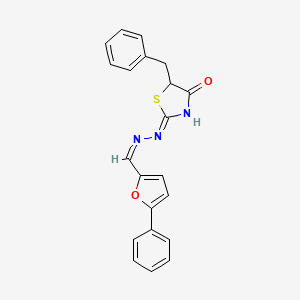
5-phenyl-2-furaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Vue d'ensemble
Description
5-phenyl-2-furaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-phenyl-2-furaldehyde hydrazone is not fully understood. However, it has been proposed that it exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
5-phenyl-2-furaldehyde hydrazone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. Additionally, it has been found to possess strong antioxidant activity, which can protect against oxidative stress-related diseases. Furthermore, it has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-phenyl-2-furaldehyde hydrazone in lab experiments is its potent antimicrobial activity. It can be used to test the efficacy of various antibiotics and antimicrobial agents. Additionally, its antioxidant and anticancer activities make it a potential candidate for use in the prevention and treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the use of 5-phenyl-2-furaldehyde hydrazone in scientific research. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to determine the potential use of this compound in the prevention and treatment of oxidative stress-related diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in cancer therapy.
Applications De Recherche Scientifique
5-phenyl-2-furaldehyde hydrazone has been used in various scientific research applications such as antimicrobial activity, antioxidant activity, and anticancer activity. It has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess strong antioxidant activity, which makes it a potential candidate for use in the prevention and treatment of oxidative stress-related diseases. Furthermore, it has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2Z)-5-benzyl-2-[(Z)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20-19(13-15-7-3-1-4-8-15)27-21(23-20)24-22-14-17-11-12-18(26-17)16-9-5-2-6-10-16/h1-12,14,19H,13H2,(H,23,24,25)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKLBERGUZDEHT-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C\C3=CC=C(O3)C4=CC=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B3726647.png)
![(2-{[4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726649.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B3726655.png)
![2-(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B3726658.png)
![N-(4-ethoxyphenyl)-N'-{6-oxo-4-[(2-pyrimidinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3726665.png)
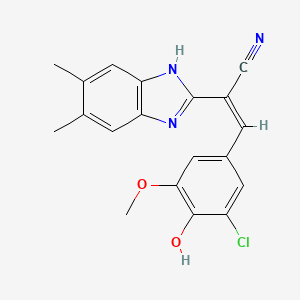
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)


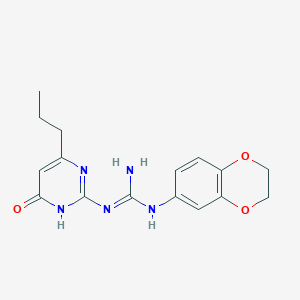
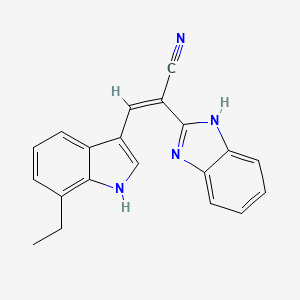
![N,N-diethyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726703.png)

